4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide
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Overview
Description
4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is a chemical compound that features a cyano group, a trifluoroethyl group, and a piperidinylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting piperidine with 2,2,2-trifluoroethanol under controlled conditions.
Attachment of the Benzamide Core: The piperidine intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.
Material Science: The trifluoroethyl group imparts unique properties such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Research: It serves as a probe in studying the interactions of cyano-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: The compound could influence neurotransmitter pathways, potentially affecting synaptic transmission and neuronal signaling.
Comparison with Similar Compounds
4’-Cyano-N-(2,2,2-trifluoroethyl)[1,1’-biphenyl]-4-carboxamide: Similar in structure but with a biphenyl core instead of a benzamide.
Indole Derivatives: Compounds containing indole moieties that exhibit similar biological activities.
Uniqueness: 4-Cyano-n-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is unique due to its combination of a cyano group, trifluoroethyl group, and piperidinylmethyl group, which collectively contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18F3N3O |
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Molecular Weight |
325.33 g/mol |
IUPAC Name |
4-cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)11-22-7-5-13(6-8-22)10-21-15(23)14-3-1-12(9-20)2-4-14/h1-4,13H,5-8,10-11H2,(H,21,23) |
InChI Key |
VGAKPNGTQWMGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC(F)(F)F |
Origin of Product |
United States |
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